molecular formula C10H8O3 B169774 7-Methyl-1-benzofuran-2-carboxylic acid CAS No. 17349-64-3

7-Methyl-1-benzofuran-2-carboxylic acid

Cat. No. B169774
CAS RN: 17349-64-3
M. Wt: 176.17 g/mol
InChI Key: ZGVCUDGNUWNJDI-UHFFFAOYSA-N
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Description

7-Methyl-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H8O3 . It has a molecular weight of 176.17 g/mol . The compound is a member of the benzofuran family, which are ubiquitous in nature and known for their strong biological activities .


Synthesis Analysis

Benzofuran compounds, including 7-Methyl-1-benzofuran-2-carboxylic acid, can be synthesized through various methods. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The InChI code for 7-Methyl-1-benzofuran-2-carboxylic acid is 1S/C10H8O3/c1-6-3-2-4-7-5-8 (10 (11)12)13-9 (6)7/h2-5H,1H3, (H,11,12) . The Canonical SMILES representation is CC1=C2C (=CC=C1)C=C (O2)C (=O)O .


Physical And Chemical Properties Analysis

7-Methyl-1-benzofuran-2-carboxylic acid has a molecular weight of 176.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 176.047344113 g/mol . The topological polar surface area is 50.4 Ų .

Safety and Hazards

The safety information for 7-Methyl-1-benzofuran-2-carboxylic acid indicates that it has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Benzofuran compounds, including 7-Methyl-1-benzofuran-2-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing novel methods for constructing benzofuran rings and exploring their potential as drug lead compounds .

properties

IUPAC Name

7-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVCUDGNUWNJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604866
Record name 7-Methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17349-64-3
Record name 7-Methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-1-benzofuran-2-carboxylic acid
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